4-Azidopuromycin

Photoaffinity labeling 23S rRNA peptidyl transferase center

4-Azidopuromycin (p-azidopuromycin), chemically defined as 6-dimethylamino-9-[3'-deoxy-3'-(p-azido-L-phenylalanylamino)-β-D-ribofuranosyl]purine, is a photolabile functional analogue of the peptidyl transferase inhibitor puromycin. It retains the core aminonucleoside scaffold of puromycin but incorporates a para-azido group on the phenylalanyl moiety, conferring photoactivatable crosslinking capability upon irradiation.

Molecular Formula C21H26N10O4
Molecular Weight 482.5 g/mol
CAS No. 67607-41-4
Cat. No. B1203522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azidopuromycin
CAS67607-41-4
Synonyms4-azidopuromycin
6-dimethylamino-9-(3'-deoxy-3'-(p-azido-L-phenylalanylamino)-beta-D-ribofuranosyl)purine
p-azidopuromycin
para-azidopuromycin
Molecular FormulaC21H26N10O4
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)N=[N+]=[N-])N)O
InChIInChI=1S/C21H26N10O4/c1-30(2)18-16-19(25-9-24-18)31(10-26-16)21-17(33)15(14(8-32)35-21)27-20(34)13(22)7-11-3-5-12(6-4-11)28-29-23/h3-6,9-10,13-15,17,21,32-33H,7-8,22H2,1-2H3,(H,27,34)/t13-,14+,15+,17+,21+/m0/s1
InChIKeyCJEWMVCPQUAUKL-YXDKPKCJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azidopuromycin (CAS 67607-41-4): A Photoreactive Puromycin Analog for Ribosomal Functional Site Mapping


4-Azidopuromycin (p-azidopuromycin), chemically defined as 6-dimethylamino-9-[3'-deoxy-3'-(p-azido-L-phenylalanylamino)-β-D-ribofuranosyl]purine, is a photolabile functional analogue of the peptidyl transferase inhibitor puromycin [1]. It retains the core aminonucleoside scaffold of puromycin but incorporates a para-azido group on the phenylalanyl moiety, conferring photoactivatable crosslinking capability upon irradiation [2]. This property transforms it from a reversible inhibitor into an irreversible, site-specific covalent probe of the ribosomal peptidyl transferase center, enabling experimental workflows that are unattainable with non-photoreactive puromycin analogs [3].

Why Generic Puromycin or Simple Aminonucleoside Analogs Cannot Substitute for 4-Azidopuromycin in Ribosome Photoaffinity Studies


Substituting 4-azidopuromycin with puromycin, puromycin aminonucleoside (PAN), or even other photoreactive analogs like NAP-Lys-Pan introduces fundamental experimental limitations. Puromycin acts as a reversible peptidyl acceptor, causing premature chain termination but not covalent attachment, precluding downstream identification of labeled targets [1]. PAN competitively inhibits puromycin binding but lacks the aminoacyl moiety required for peptidyl transfer, failing to act as a functional substrate [2]. NAP-Lys-Pan, while photoreactive, incorporates its label via transpeptidation to a lysine extension rather than directly at the puromycin binding pocket, limiting resolution for binding site identification [3]. In contrast, 4-azidopuromycin uniquely combines functional puromycin-like substrate activity with a photolabile aryl azide positioned directly on the phenylalanyl side chain, enabling UV-induced covalent attachment precisely at its ribosomal binding site [1][4].

Quantitative Evidence Differentiating 4-Azidopuromycin from Closest Analogs


Dominant 23S rRNA Photoincorporation (72%) versus Protein-Labeling Analogs

Upon photolysis in the presence of 70S E. coli ribosomes, [3H]-p-azidopuromycin directs 72% of total covalent photoincorporation into 23S rRNA, with the remaining 28% distributed among ribosomal proteins [1]. This contrasts with the chemically reactive analog BAP-Pan-Phe, which labels 23S rRNA but with substantial nonspecific protein binding [2]. NAP-Lys-Pan primarily labels the 50S subunit protein fraction without quantitative rRNA labeling reported [3]. The high rRNA specificity of p-azidopuromycin makes it the preferred probe for RNA-centric peptidyl transferase center mapping.

Photoaffinity labeling 23S rRNA peptidyl transferase center ribosome

Site-Specific Base Resolution: U-2504 and G-2502 as Principal Interaction Sites in Domain V

Reverse transcriptase primer extension analysis identified U-2504 and G-2502 as the principal nucleotide sites of p-azidopuromycin covalent interaction within 23S rRNA domain V, mapped to the central loop of the peptidyl transferase center [1]. This single-nucleotide resolution surpasses the localization achieved by NAP-Lys-Pan, which labels an undefined protein fraction of the 50S subunit [2], and by BAP-Pan-Phe, which labels a broader region of 23S rRNA without single-base identification [3]. Unlabeled puromycin competition decreases photoincorporation at these sites, confirming binding site specificity [1].

Reverse transcriptase primer extension peptidyl transferase loop 23S rRNA domain V site-specific crosslinking

Hierarchical 50S Protein Labeling: L23 > L18/22 > L15 Specificity Profile

Photoincorporation into 50S subunit proteins follows a reproducible hierarchy of L23 > L18/22 > L15 [1]. Immunoelectron microscopy localizes the primary site of p-azidopuromycin photoincorporation to the region between the central protuberance and the small projection, observed in approximately 75% of labeled complexes, a placement essentially identical to that of puromycin itself [2]. In contrast, puromycin aminonucleoside (PAN) binds to L23, S14, and S7 sites but lacks the aminoacyl moiety for functional transpeptidation [3]. The concordance between p-azidopuromycin and puromycin localization validates it as a faithful structural probe.

Ribosomal protein L23 peptidyltransferase center immunoelectron microscopy 50S subunit

Photoincorporation-Dependent Loss of Ribosomal Function: Irreversible Inactivation Not Seen with Puromycin

Photoincorporation of p-azidopuromycin into 70S ribosomes results in irreversible loss of ribosomal peptidyl transferase function. Critically, the photoincorporated p-azidopuromycin is demonstrated NOT to be a competent peptidyl acceptor, meaning it cannot participate in further transpeptidation reactions [1]. This contrasts with native puromycin, which acts as a reversible peptidyl acceptor and releases nascent peptide without permanently disabling the ribosome [2]. The irreversible inactivation mechanism enables pulse-chase experimental designs where ribosomes can be permanently marked at a defined time point.

Peptidyl transferase inactivation irreversible inhibition ribosome functional assay peptidyl acceptor

Optimal Research Applications for 4-Azidopuromycin Based on Verified Differential Evidence


High-Resolution Mapping of the Peptidyl Transferase Center rRNA Environment

Leveraging the single-nucleotide resolution at U-2504 and G-2502 [1] and the dominant 72% 23S rRNA photoincorporation [2], 4-azidopuromycin is the reagent of choice for identifying rRNA nucleotides that form the peptidyl transferase catalytic pocket. Researchers studying ribosome structure-function relationships, antibiotic binding sites, or rRNA modifications can use this compound in primer extension assays to pinpoint drug-interaction nucleotides with unmatched precision.

Permanent Ribosome Inactivation for Time-Resolved Translation Studies

The irreversible loss of ribosomal function upon photoincorporation, combined with the inability of the photoincorporated adduct to act as a peptidyl acceptor [3], enables 'suicide inactivation' pulse-chase experiments. Investigators studying translation elongation kinetics, ribosome processivity, or the temporal order of translation factor recruitment can use light-triggered covalent inactivation to precisely define the time window of active translation.

Immunoelectron Microscopic Localization of Ribosomal Ligand Binding Sites

The quantitative immunoelectron microscopy data showing primary site localization in ~75% of labeled 50S subunits at the central protuberance–small projection region [4] establishes 4-azidopuromycin as a validated probe for ultrastructural mapping. Structural biologists investigating ribosomal conformational changes or antibiotic binding topography can employ anti-N6,N6-dimethyladenosine antibodies to visualize the precise placement of puromycin-family ligands on ribosomal subunits.

Comparative Specificity Studies Differentiating Puromycin-Binding Protein Subsets

The hierarchical labeling pattern of L23 > L18/22 > L15 on the 50S subunit [4], which mirrors that of native puromycin, allows researchers to discriminate high-affinity peptidyl transferase center components (L23) from secondary binding sites. This specificity profile is useful for studies requiring selective tagging of the primary puromycin-binding protein L23 for functional reconstitution experiments or for comparing binding site architectures across bacterial species.

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